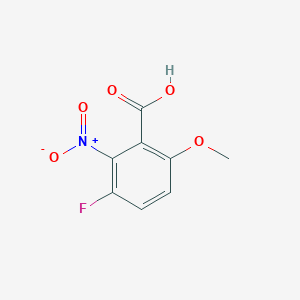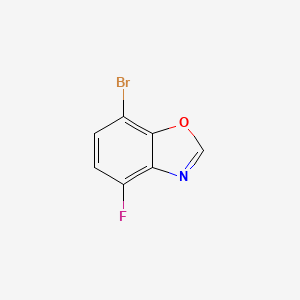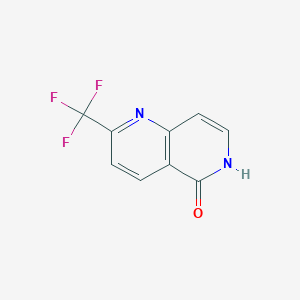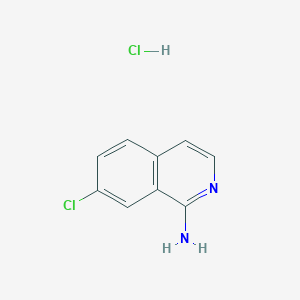
7-Chloroisoquinolin-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H7ClN2·HCl. It is a monochloro-substituted derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 1st position of the isoquinoline ring. This compound is typically found as a white to off-white powder and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol . Another method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Ethanol as a solvent, with reagents like 3-amino-1,2,4-triazole.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Amination Products: Formation of various amine derivatives.
Substituted Isoquinolines: Products with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloroisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to the inhibition of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemozoin, thereby killing the parasite . Its anticancer activity is linked to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
7-Chloroquinoline: Shares the chloro-substituted quinoline structure but lacks the amine group.
4,7-Dichloroquinoline: Contains two chlorine atoms and is used as a precursor in the synthesis of 7-Chloroisoquinolin-1-amine hydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
7-chloroisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |
InChI Key |
IOBGSUSEJIJNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


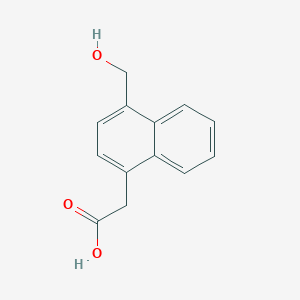

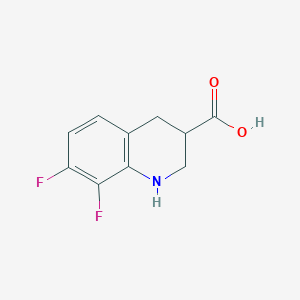
![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

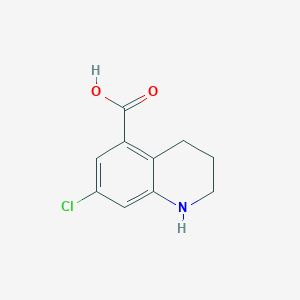

![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
